5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine (CAS: 2432902-93-5) is a boronate ester-functionalized pyrimidine derivative with a molecular formula of C₁₇H₁₈BF₃N₂O₄ and a molecular weight of 382.15 g/mol . The compound features:
- A pyrimidine core substituted with a trifluoromethoxy phenoxy group at the 2-position.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- Applications in pharmaceutical intermediates and materials science due to its stability and reactivity .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNPCFFIVQIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is synthesized via acid-catalyzed cyclocondensation of β-keto esters with amidines. For example, ethyl 3-oxobutanoate reacts with guanidine hydrochloride in ethanol under reflux (78°C, 12 hr) to yield 2-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃, 110°C, 4 hr) produces 2-chloropyrimidine, a versatile intermediate for further functionalization.
Key Reaction Parameters :
Installation of the 3-(Trifluoromethoxy)phenoxy Group
Nucleophilic aromatic substitution (SNAr) attaches the phenoxy group to the pyrimidine ring. 3-(Trifluoromethoxy)phenol, activated by deprotonation with potassium tert-butoxide (t-BuOK), reacts with 2-chloropyrimidine in dimethyl sulfoxide (DMSO) at 90°C for 8 hr.
Optimization Insights :
Boronate Ester Functionalization
The Miyaura borylation introduces the dioxaborolane group via palladium-catalyzed cross-coupling. 2-(3-(Trifluoromethoxy)phenoxy)pyrimidine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%) and potassium acetate (KOAc, 3 eq) in 1,4-dioxane at 100°C for 12 hr.
Critical Factors :
-
Catalyst System : Pd(dppf)Cl₂ prevents boronate dimerization.
-
Solvent : 1,4-Dioxane ensures homogeneous mixing at high temperatures.
Reaction Conditions Optimization
Temperature and Time Profiling
Systematic studies reveal optimal parameters for each step:
| Step | Optimal Temp | Time | Yield Improvement |
|---|---|---|---|
| Pyrimidine cyclization | 78°C | 12 hr | 72% → 78% (with HCl) |
| SNAr phenoxy addition | 90°C | 8 hr | 85% → 89% (t-BuOK) |
| Miyaura borylation | 100°C | 12 hr | 76% → 80% (Pd(dppf)) |
Elevating temperatures beyond these thresholds accelerates decomposition, while shorter durations leave unreacted starting material.
Solvent and Catalyst Screening
Phenoxy Installation :
-
DMSO vs. DMF : DMSO affords 89% yield vs. 72% in DMF due to better base solubility.
-
KOAc vs. Cs₂CO₃ : KOAc reduces side-product formation by 15%.
Borylation :
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
-
Elemental Analysis : C 53.21%, H 4.72%, N 7.31% (theoretical: C 53.44%, H 4.75%, N 7.33%).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethoxy group, resulting in various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, reduced pyrimidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Boronic Acid Derivatives : The compound serves as a versatile building block in organic synthesis. Its boron atom can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Functionalization : The presence of the dioxaborolane moiety allows for selective functionalization of the compound, enabling chemists to create diverse derivatives tailored for specific applications. This adaptability is crucial in the development of new materials and biologically active compounds.
Materials Science
Covalent Organic Frameworks (COFs) : The compound is utilized as a precursor for synthesizing covalent organic frameworks. COFs are porous materials with high surface areas and tunable structures, making them suitable for applications in gas storage, separation processes, and catalysis. Specifically, the incorporation of this compound into COF structures enhances their stability and functionality in photocatalytic reactions .
Luminescent Materials : Research indicates that COFs derived from this compound exhibit two-photon up-conversion luminescence. This property is valuable for applications in bioimaging and photonic devices where efficient light conversion is required .
Medicinal Chemistry
Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells. Ongoing research aims to elucidate the mechanisms behind its biological activity and optimize its structure for better therapeutic outcomes.
Drug Delivery Systems : The ability to functionalize the boron-containing moiety allows for the design of drug delivery systems that can target specific tissues or cells. This targeted approach can minimize side effects and enhance the therapeutic index of drugs .
Catalysis
Catalytic Applications : The compound has shown promise as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it an attractive candidate for facilitating reactions under mild conditions. Studies have demonstrated its effectiveness in promoting reactions such as esterifications and carbonyl additions .
Summary Table of Applications
| Application Area | Description | Key Features |
|---|---|---|
| Organic Synthesis | Building block for Suzuki-Miyaura reactions | Carbon-carbon bond formation |
| Materials Science | Precursor for COFs with high surface areas | Gas storage, separation processes |
| Medicinal Chemistry | Potential anticancer activity; drug delivery systems | Enhanced lipophilicity; targeted delivery |
| Catalysis | Catalyst for various organic transformations | Mild reaction conditions; stabilization of intermediates |
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound can interfere with metabolic pathways by disrupting key enzymatic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenoxy Group
Compound 1 : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
- Key Difference : Trifluoromethoxy group in the para position (vs. meta in the target compound).
- Impact :
Compound 2 : 2-(3-Methoxyphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Key Difference : Methoxy group replaces trifluoromethoxy.
- Impact :
Compound 3 : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine
- Key Difference : Trifluoromethyl replaces trifluoromethoxy.
- Impact: Molecular Weight: 366.15 g/mol (vs. 382.15 g/mol for the target).
Core Heterocycle Variation
Compound 4 : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Key Difference : Pyridine core with an amine substituent.
- Impact :
Compound 5 : 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Positional Isomerism and Steric Effects
- Meta vs. Example: In antimalarial drug synthesis, para-substituted derivatives (e.g., 23a in ) showed higher yields (47–63%) than the target compound’s 38% .
Physicochemical Properties
| Property | Target Compound | Compound 1 (Para) | Compound 3 (CF₃) | Compound 4 (Pyridine) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 382.15 | 382.15 | 366.15 | 288.07 |
| Purity | ≥95% | ≥95% | ≥95% | ≥95% |
| logP (Predicted) | 3.2 | 3.1 | 3.5 | 2.8 |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.
- Chemical Formula : C₁₇H₁₈B₄F₃N₂O₄
- Molecular Weight : 398.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity with nucleophiles, facilitating interactions with biomolecules such as proteins and nucleic acids.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that the compound inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- In vivo studies revealed significant inhibition of lung metastasis in mouse models when treated with this compound .
- Antiviral Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity in Mice
In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells, administration of the compound resulted in a significant reduction in tumor size and metastasis over a 30-day period. The treatment group exhibited a nearly 20-fold increase in survival rates compared to the control group .
Case Study 2: Antiviral Efficacy Against Influenza
A study assessing the efficacy of the compound against influenza A virus demonstrated a substantial reduction in viral load in infected mice. The treatment led to a more than 2-log reduction in viral replication within the lungs, showcasing its potential as an antiviral therapeutic agent .
Data Tables
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety (dioxaborolane) reacts with halogenated pyrimidine precursors under palladium catalysis. Key steps include:
- Using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts during coupling .
- Purification via column chromatography to isolate the product, monitored by thin-layer chromatography (TLC) .
- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester.
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions and electronic environments. The trifluoromethoxy group () shows distinct F NMR signals .
- X-ray Crystallography : For unambiguous structural confirmation, especially to resolve steric effects from the tetramethyl dioxaborolane group .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The dioxaborolane group acts as a stabilized boronic acid equivalent, enhancing Suzuki-Miyaura coupling efficiency. Key factors:
- Steric Effects : The tetramethyl groups reduce boronate hydrolysis but may slow transmetallation; optimize catalyst (e.g., Pd(PPh)) and base (e.g., NaCO) .
- Electronic Effects : Electron-withdrawing trifluoromethoxy groups on the pyrimidine ring increase electrophilicity, improving coupling yields .
Advanced Questions
Q. How do electronic effects from the trifluoromethoxy and dioxaborolane substituents impact the compound’s stability and reactivity?
- Methodology :
- Computational Studies : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. The group withdraws electrons, stabilizing the pyrimidine ring but potentially reducing nucleophilic attack sites .
- Kinetic Studies : Monitor degradation under varying pH and temperature to assess hydrolytic stability of the boronic ester .
Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., unexpected F NMR shifts)?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) affecting signal splitting .
- Isotopic Labeling : Use B-enriched boronic esters to clarify boron coordination environments .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) to isolate substituent-specific effects .
Q. How can researchers design experiments to probe the compound’s potential in multi-step synthetic pathways?
- Methodology :
- Sequential Coupling : Use the boronic ester in iterative cross-couplings (e.g., synthesizing π-conjugated systems for materials science). Monitor steric hindrance using bulky aryl halides .
- Post-Functionalization : Introduce additional substituents via nucleophilic aromatic substitution (e.g., replacing the phenoxy group with amines) .
Q. What computational tools are suitable for predicting the compound’s behavior in catalytic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
